molecular formula C11H19NO6S B2810068 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid CAS No. 2445786-31-0

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid

Cat. No.: B2810068
CAS No.: 2445786-31-0
M. Wt: 293.33
InChI Key: RMHQIUFIUXCWGI-UHFFFAOYSA-N
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Description

This compound features a 1,1-dioxothiolane (sulfone-containing thiolane) ring system, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected amino methyl group. The Boc group [(2-methylpropan-2-yl)oxycarbonyl] is widely used in organic synthesis to protect amines, enhancing stability during reactions . The sulfone moiety (1,1-dioxothiolane) likely increases the compound’s polarity and oxidative stability compared to non-sulfonated analogs.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-7-11(8(13)14)5-4-6-19(11,16)17/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQIUFIUXCWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the thiolane ring, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of dichloromethane as a solvent and triethylamine as a base can facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield different derivatives with altered functional groups.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butyl carbamate group can interact with enzymes, inhibiting their activity by forming stable complexes. The thiolane ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Boc-Protected Amino Acids and Derivatives

Example Compound: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (C₁₀H₁₉NO₅, molar mass 233.26 g/mol) .

  • Structural Similarities: Both compounds contain a Boc-protected amino group and a carboxylic acid.
  • Key Differences: The target compound replaces the pentanoic acid chain with a sulfone-containing thiolane ring, which may alter solubility and reactivity.
  • Safety: The pentanoic acid derivative requires precautions against inhalation and skin contact , whereas the thiolane sulfone’s safety profile remains uncharacterized.

Sulfone-Containing Carboxylic Acids

Example Compound: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .

  • Structural Similarities : Both contain sulfone groups and carboxylic acids.
  • Applications : The bicyclic compound meets pharmacopeial crystallinity standards , suggesting pharmaceutical use, while the thiolane analog’s applications are speculative.

Boc-Protected Heterocyclic Compounds

Example Compound: Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate .

  • Structural Similarities: Both feature Boc-protected amino groups.
  • Key Differences : The ester group in the example contrasts with the thiolane sulfone and carboxylic acid in the target, leading to differences in hydrolysis susceptibility and reactivity.
  • Synthetic Utility : The example is used in multi-step syntheses , whereas the thiolane analog’s role as an intermediate is unexplored.

Data Table: Comparative Analysis

Property/Feature Target Compound 5-Hydroxy-pentanoic Acid Derivative Bicyclic Sulfone Compound Boc-Protected Butanoate
Molecular Formula C₁₀H₁₇NO₆S (inferred) C₁₀H₁₉NO₅ C₂₀H₂₄N₄O₇S₂ C₁₁H₂₁NO₄
Molar Mass (g/mol) ~307.3 (estimated) 233.26 496.55 231.29
Key Functional Groups Boc-amine, thiolane sulfone, carboxylic acid Boc-amine, pentanoic acid, hydroxyl Bicyclic sulfone, carboxylic acid, amide Boc-amine, ester
Stability Likely stable (sulfone group) Limited data; incompatible with oxidizers Meets crystallinity standards Stable under synthesis conditions
Applications Hypothetical: peptide synthesis, pharma Unknown Pharmaceutical (implied by pharmacopeial use) Synthetic intermediate
Safety Precautions Uncharacterized Avoid inhalation/skin contact Not specified Standard lab handling

Research Findings and Gaps

  • Synthetic Relevance : The Boc group’s utility in protecting amines is well-documented , but the thiolane sulfone’s role in modulating reactivity or solubility requires further study.
  • Safety Data: The pentanoic acid derivative’s SDS highlights risks of NOx/CO release during decomposition , but analogous hazards for the target compound are unknown.
  • Biological Activity : The bicyclic sulfone’s pharmacopeial compliance contrasts with the lack of toxicity or efficacy data for the thiolane analog.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid, and how are intermediates purified?

  • Methodology : Synthesis typically involves functionalizing a pyrrolidine or thiolane backbone. Key steps include:

  • Step 1 : Introduction of the tert-butyloxycarbonyl (Boc) group via esterification with tert-butyl alcohol and acid catalysis.
  • Step 2 : Formation of the dioxothiolane ring through oxidation (e.g., using KMnO₄ or H₂O₂) and subsequent cyclization.
  • Purification : Recrystallization or chromatography (silica gel) ensures >95% purity.
  • Validation : NMR and IR spectroscopy confirm Boc-group retention and ring closure .

Q. How is the compound characterized post-synthesis, and what analytical methods are prioritized?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR for functional group verification; IR for carbonyl (C=O) and sulfone (S=O) bond identification.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected m/z 312.38 for C₁₄H₂₀N₂O₄S).
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and ring conformation (e.g., SHELXL refinement) .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Stability Profile :

  • Hydrolysis Risk : The Boc group is labile under acidic/basic conditions. Avoid prolonged exposure to pH extremes.
  • Oxidative Sensitivity : The dioxothiolane ring may degrade in strong oxidizers (e.g., CrO₃). Store under inert gas (N₂/Ar) at 2–8°C .

Q. What safety protocols are recommended for laboratory handling?

  • PPE Requirements :

  • Skin/Eye Protection : Nitrile gloves, face shield, and EN 166-certified goggles.
  • Respiratory Protection : Use NIOSH-approved N95 masks if aerosolization is possible.
    • Emergency Measures : Immediate flushing with water for eye/skin contact; avoid inhalation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic structural models?

  • Case Study : Discrepancies in carbonyl bond lengths (NMR vs. X-ray) may arise from dynamic effects (e.g., rotameric equilibria).
  • Validation Strategies :

  • Variable-Temperature NMR : Probe conformational flexibility.
  • Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles .

Q. What role does SHELX software play in refining the compound’s crystal structure?

  • SHELX Applications :

  • SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks.
  • SHELXD : Solves phase problems via dual-space recycling for twinned crystals.
    • Limitations : SHELX struggles with low-resolution data (<1.0 Å); supplement with PHENIX for Bayesian refinement .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving the trifluoromethyl group?

  • Reaction Pathways :

  • SN2 Mechanism : Observed in reactions with NaOMe/NaN₃, leading to azide or methoxy derivatives.
  • Steric Effects : The bulky Boc group slows substitution at the adjacent carbon.
    • Kinetic Analysis : Pseudo-first-order kinetics monitored via HPLC or ¹⁹F NMR .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Modeling Workflow :

  • Step 1 : Generate 3D coordinates from InChI descriptors (e.g., InChI=1S/C₁₁H₁₆F₃NO₄).
  • Step 2 : Perform DFT (B3LYP/6-311+G*) to map electrostatic potentials and frontier orbitals.
    • Applications : Predict regioselectivity in cross-coupling or enzyme inhibition studies .

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